N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide
Overview
Description
N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide is a complex organic compound with a unique structure that includes multiple amide and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Intermediate Amines: The initial step involves the reaction of ethylenediamine with propanoyl chloride to form N-(2-aminoethyl)propanamide.
Sequential Amide Formation: The intermediate is then reacted with additional propanoyl chloride and ethylenediamine to form the desired compound.
Final Methylation: The final step involves the methylation of the terminal amine group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine and amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)ethylenediamine: A similar compound with hydroxyl groups instead of propanoyl groups.
Aminoethylethanolamine: Another related compound with different functional groups.
Uniqueness
N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide is unique due to its specific arrangement of amide and amine groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O3/c1-5-14(21)18(4)10-11-20(16(23)7-3)13-12-19(9-8-17)15(22)6-2/h5-13,17H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGFLSMQYPGFEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)CCN(CCN(CCN)C(=O)CC)C(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.